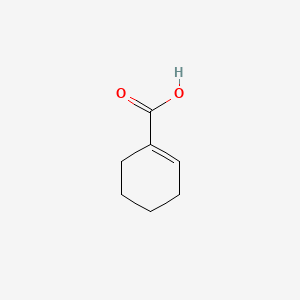

1-Cyclohexene-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEZJSDUZQOPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212981 | |

| Record name | 1-Cyclohexenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-82-8 | |

| Record name | 1-Cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclohexene-1-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis focuses on creating the target molecule through straightforward chemical transformations.

Traditional Organic Synthesis Routes

Traditional routes are foundational methods in organic chemistry for the construction of molecular frameworks.

A primary method for synthesizing carboxylic acids is through the carboxylation of a Grignard reagent. This reaction involves the nucleophilic addition of an organomagnesium halide to carbon dioxide (dry ice). cerritos.eduodinity.com For the synthesis of a cyclohexenecarboxylic acid, the process begins with the formation of a cyclohexenyl Grignard reagent from a corresponding bromocyclohexene. This highly nucleophilic reagent then attacks the electrophilic carbon of CO₂, forming a halomagnesium carboxylate salt. Subsequent acidification of this intermediate with a strong aqueous acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. cerritos.edu This method is effective for creating a new carbon-carbon bond and introducing the carboxylic acid functional group in a single, well-established sequence. odinity.com

The general mechanism proceeds as follows:

Formation of Grignard Reagent: R-X + Mg → R-MgX (where R is the cyclohexenyl group and X is a halide)

Carboxylation: R-MgX + CO₂ → R-COOMgX

Protonation: R-COOMgX + H₃O⁺ → R-COOH + Mg²⁺ + X⁻ + H₂O

The direct synthesis of 1-cyclohexene-1-carboxylic acid from an anhydride (B1165640) is not a commonly cited primary route. However, related syntheses involving anhydrides are well-documented. The Diels-Alder reaction, a powerful tool for forming six-membered rings, frequently employs maleic anhydride as the dienophile. google.com The reaction of 1,3-butadiene (B125203) with maleic anhydride yields 4-cyclohexene-cis-1,2-dicarboxylic anhydride. acs.orgresearchgate.net This anhydride can then be hydrolyzed with water to produce the corresponding 4-cyclohexene-cis-1,2-dicarboxylic acid. acs.orgresearchgate.net While this produces a dicarboxylic acid derivative rather than the target monocarboxylic acid, it demonstrates the utility of anhydrides in constructing the cyclohexene (B86901) core. Further chemical modifications, such as selective decarboxylation, would be necessary to arrive at a monocarboxylic acid. For instance, a related process describes the preparation of 1,4-cyclohexadiene-1-carboxylic acid through the decarboxylation of 3-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride using a strong base followed by acidification.

Asymmetric Synthesis and Enantioselective Preparation

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. It should be noted that this compound is an achiral molecule due to the presence of the double bond at the point of substitution, and therefore does not exist as enantiomers. However, the closely related structural isomer, 3-cyclohexene-1-carboxylic acid, is chiral and is a vital building block for numerous active pharmaceutical ingredients. google.comacs.org The following sections describe enantioselective methods developed for this chiral isomer.

One effective strategy for asymmetric synthesis is the use of a chiral auxiliary—a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. A notable application is the diastereoselective Diels-Alder reaction to produce optically active 3-cyclohexene-1-carboxylic acid. google.comacs.org In this approach, lactic acid, a readily available and hydrophilic chiral molecule, is used as the chiral auxiliary. acs.org

The synthesis involves a TiCl₄-catalyzed Diels-Alder reaction between 1,3-butadiene and a dienophile derived from lactic acid ester. acs.org The chirality of the lactic acid derivative directs the cycloaddition, leading to a product with high diastereoselectivity. google.com A key advantage of this method is that the lactic ester auxiliary can be easily removed by hydrolysis (washing with water) after the reaction, allowing for simple purification of the desired enantiomerically enriched carboxylic acid. acs.org Both (S)- and (R)-isomers of 3-cyclohexene-1-carboxylic acid can be synthesized from the easily available ethyl L-lactate. google.com

| Catalyst | Chiral Auxiliary | Diene | Dienophile | Product | Enantiomeric Purity | Source(s) |

| TiCl₄ | Lactic Acid Ester | 1,3-Butadiene | Acrylate of Lactic Ester | Optically Active 3-Cyclohexene-1-carboxylic acid | High diastereoselectivity, can be increased via recrystallization | acs.org, google.com |

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. For the preparation of chiral 3-cyclohexene-1-carboxylic acid derivatives, microbial resolution is a prominent technique. This method involves the kinetic resolution of a racemic mixture, typically an ester like methyl 3-cyclohexene-1-carboxylate (rac-CHCM).

In this process, a hydrolase-producing microorganism or an isolated carboxylesterase is used to selectively hydrolyze one enantiomer of the racemic ester into the corresponding carboxylic acid, while leaving the other enantiomer unreacted. For example, a bacterial carboxylesterase, CarEst3, was found to efficiently hydrolyze racemic CHCM. This enzymatic process can tolerate very high substrate concentrations and produces the desired ester enantiomer with excellent enantiomeric excess (ee). The separation of the resulting acid and the unreacted ester is straightforward, providing an efficient route to the chiral building block.

| Biocatalyst | Substrate | Product (Enantiomeric Excess) | Isolation Yield | Source(s) |

| Acinetobacter sp. JNU9335 | rac-methyl 3-cyclohexene-1-carboxylate (rac-CHCM) | (S)-CHCM (>99% ee) | 34.7% | |

| Carboxylesterase (CarEst3) | rac-methyl 3-cyclohexene-1-carboxylate (rac-CHCM) at 4.0 M | (S)-CHCM (>99% ee) | N/A |

Derivative-Based Synthesis

The inherent reactivity of the carboxylic acid functional group and the unsaturation within the cyclohexene ring allows for a variety of derivative-based synthetic approaches. These strategies enable the introduction of new functionalities and the construction of more complex molecular architectures.

Esterification of this compound

The conversion of this compound to its corresponding esters is a fundamental transformation. The Fischer esterification, a classic acid-catalyzed reaction, is a common method employed for this purpose. openstax.org This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). openstax.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, which can also serve as the solvent. openstax.orgmasterorganicchemistry.com

The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. openstax.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Esterification can also be achieved under milder conditions. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction between the carboxylic acid and an alcohol. libretexts.org Another approach involves the SN2 reaction of a carboxylate anion, formed by deprotonating the carboxylic acid with a base, with a primary alkyl halide. openstax.orglibretexts.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, HCl) | This compound ester |

| This compound | Alcohol | Dicyclohexylcarbodiimide (DCC) | This compound ester |

| 1-Cyclohexene-1-carboxylate | Primary Alkyl Halide | - | This compound ester |

Introduction of Functional Groups onto the Cyclohexene Ring

The double bond in the cyclohexene ring provides a reactive site for the introduction of various functional groups, allowing for the synthesis of a wide range of derivatives.

Halogenation of the cyclohexene ring can be achieved through electrophilic addition. For instance, the bromination of this compound can be carried out using bromine (Br₂) or N-bromosuccinimide (NBS). This reaction targets the electron-rich double bond of the cyclohexene ring, leading to the formation of bromo-substituted derivatives such as 2-bromo-1-cyclohexene-1-carboxylic acid. The reaction conditions, including the choice of solvent and temperature, are crucial to control the selectivity and minimize side reactions.

Hydroxylation of the cyclohexene ring introduces hydroxyl (-OH) groups, leading to the formation of cyclohexenol (B1201834) and cyclohexanediol derivatives. This transformation can be accomplished using various oxidizing agents. The specific reagents and reaction conditions will determine the position and stereochemistry of the newly introduced hydroxyl groups.

The introduction of oxo (=O) and alkyl groups onto the cyclohexene ring further expands the diversity of accessible derivatives. For example, the synthesis of methyl 3-methoxy-6-oxocyclohexene-1-carboxylate demonstrates the incorporation of both an oxo and a methoxy (B1213986) group. nih.gov Alkylation reactions can also be performed. For instance, the deprotonation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid followed by reaction with an alkyl halide can lead to diastereoselective alkylation. rsc.org Reductive free-radical alkylations mediated by 1-alkylcyclohexa-2,5-diene-1-carboxylic acids have also been explored. rsc.org

| Starting Material | Reagent(s) | Functional Group Introduced |

| This compound | N-bromosuccinimide (NBS) | Bromo |

| 1-Methylcyclohexa-2,5-diene-1-carboxylic acid | Base, Alkyl Halide | Alkyl |

Synthesis of Amidrazone Derivatives

Amidrazone derivatives of this compound represent a class of compounds with significant biological interest. mdpi.com The synthesis of these derivatives can be achieved by reacting N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride. mdpi.com This reaction yields new acyl derivatives that incorporate the cyclohex-1-ene-1-carboxylic acid moiety. mdpi.com These compounds have been investigated for their potential anti-inflammatory and antimicrobial activities. mdpi.com

Chemical Reactivity and Reaction Mechanisms

Reactions at the Carboxylic Acid Moiety

The reactivity of 1-cyclohexene-1-carboxylic acid is characterized by the interplay between its carboxylic acid group and the adjacent carbon-carbon double bond. The carboxylic acid moiety undergoes a variety of reactions typical for this functional group, including esterification, acid-base reactions, decarboxylation, and conversion to acid derivatives.

Esterification Kinetics and Mechanisms

The conversion of carboxylic acids to esters, known as Fischer esterification, is an acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com For this compound, this reaction proceeds by protonation of the carbonyl oxygen by a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comlibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

The reaction mechanism involves the following steps:

Protonation of the carbonyl oxygen: This initial step makes the carbonyl carbon a better electrophile. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol molecule adds to the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.comyoutube.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

All steps in the Fischer esterification are reversible, and the reaction exists in equilibrium. masterorganicchemistry.comlibretexts.org To favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com The kinetics of the esterification of cyclohexanecarboxylic acids have been studied, and it has been shown that the structure of the cyclohexane (B81311) ring can influence the reaction rates. acs.org

Table 1: General Steps in Fischer Esterification

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl group |

| 2 | Nucleophilic attack by the alcohol |

| 3 | Formation of a tetrahedral intermediate |

| 4 | Proton transfer |

| 5 | Elimination of a water molecule |

| 6 | Deprotonation to form the ester |

Acid-Base Chemistry and Ionization

As a carboxylic acid, this compound is a weak acid that can ionize in water to a limited extent, forming a carboxylate anion (1-cyclohexene-1-carboxylate) and a hydronium ion. libretexts.org The extent of this ionization is described by its acid dissociation constant (pKa). The aqueous solutions of this compound are moderately acidic. libretexts.org It readily reacts with bases to form the corresponding carboxylate salts. libretexts.org For instance, with strong bases like sodium hydroxide, it undergoes a neutralization reaction. It also reacts with weaker bases like sodium bicarbonate and carbonate, leading to the formation of carbon dioxide gas. libretexts.org

The solubility of this compound in water is reported to be 0.7 g/L at 20°C. fishersci.cachemicalbook.com

Decarboxylation Pathways and Applications

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). orgoreview.com While simple carboxylic acids are generally stable to heat, decarboxylation can occur under specific conditions or with certain structural features. For instance, β-keto acids undergo decarboxylation relatively easily upon gentle heating through a cyclic six-membered transition state. orgoreview.comyoutube.com

In the context of cyclohexenecarboxylic acids, decarboxylation has been observed under various conditions. For example, the electrolysis of cyclohex-1-ene-1,2-dicarboxylic acid can lead to a monoradical that, after picking up a hydrogen atom, forms this compound as an intermediate product, which could then potentially decarboxylate. stackexchange.com However, in some studies focusing on the aromatization of monocarboxylic cyclohexene (B86901) acids, decarboxylation reactions were not observed. researchgate.net

Oxidative decarboxylation of cyclohexanecarboxylic acid at around 200°C in the presence of an oxygen-containing gas, steam, and metal-salt catalysts can produce a mixture of cyclohexanone (B45756) and cyclohexene. researchgate.net

Formation of Anhydrides and Acid Chlorides

This compound can be converted into more reactive derivatives such as acid chlorides and acid anhydrides.

Acid Chlorides: The most common method for preparing acid chlorides from carboxylic acids in the laboratory is by treatment with thionyl chloride (SOCl2). libretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is converted into a better leaving group, an acyl chlorosulfite intermediate. libretexts.org This intermediate then reacts with a chloride ion to form the acid chloride. libretexts.org For example, cyclohexanecarbonyl chloride can be synthesized from cyclohexanecarboxylic acid using thionyl chloride. chemicalbook.comwikipedia.org The corresponding 1-cyclohexene-1-carbonyl chloride is also a known compound. cymitquimica.com

Acid Anhydrides: Acid anhydrides can be formed from two molecules of a carboxylic acid by heating to remove one equivalent of water. libretexts.org Another method involves the reaction of a carboxylic acid with an acid chloride. masterorganicchemistry.comkhanacademy.org This can be used to form both symmetrical and mixed anhydrides. youtube.com The reaction is typically carried out in the presence of a base like pyridine, which deprotonates the carboxylic acid to form a carboxylate, a more potent nucleophile. masterorganicchemistry.com

Table 2: Reagents for the Formation of Acid Derivatives

| Acid Derivative | Reagent(s) |

|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) |

| Acid Anhydride (B1165640) | Heat (from two carboxylic acid molecules) or Carboxylic acid + Acid chloride |

Reactions Involving the Cyclohexene Double Bond

The presence of the carbon-carbon double bond in the cyclohexene ring allows for a range of addition and oxidation reactions.

Oxidation Reactions

The double bond in this compound is susceptible to oxidation. Strong oxidizing agents like hot acidic potassium permanganate (B83412) (KMnO4) can cleave the double bond, leading to the formation of dicarboxylic acids. In the case of cyclohexene, this reaction yields adipic acid. youtube.com The mechanism involves the formation of a cyclic permanganate ester intermediate, which then undergoes oxidative cleavage. youtube.com The resulting aldehydes are further oxidized to carboxylic acids under the strong oxidizing conditions. youtube.com

The oxidation of cyclohexanecarboxylic acid with molecular oxygen at elevated temperatures (around 205°C) in the presence of a cupric salt and magnesium oxide has been shown to yield nearly equal amounts of cyclohexanone and cyclohexene. researchgate.net In the absence of these catalysts, cyclohexanone is the primary product. researchgate.net

Addition Reactions Across the Double Bond

Catalytic Transformations

Transition metal catalysis is integral to many of the reactions involving this compound, providing efficient and selective pathways for its transformation. mdpi.comuniurb.it

Palladium Catalysis: As discussed previously, palladium is a key transition metal in the Heck reaction, facilitating the arylation of this compound. organic-chemistry.orgresearchgate.net Palladium catalysts are also used in a variety of other cross-coupling reactions and carbocyclizations. acs.org For example, palladium-catalyzed α-arylation of carboxylic acids has been developed, although it often requires a traceless protecting group strategy to be effective. nih.gov Furthermore, palladium-catalyzed 1,1-aryloxygenation of terminal olefins demonstrates the versatility of palladium in forming multiple bonds in a single transformation. nih.gov

Gold Catalysis: Gold catalysts have shown utility in the aerobic oxidation of cyclohexene, promoting the formation of cyclohexanediol. cardiff.ac.uk Gold catalysis is also effective in alkyne hydrocarboxylation reactions. mdpi.com

Iron Catalysis: An iron(II) complex, [FeCl2{κ3-HC(pz)3}], has been successfully used to catalyze the direct oxidation of neat cyclohexene to adipic acid using aqueous hydrogen peroxide under microwave irradiation. researchgate.netmdpi.com This provides a cleaner alternative to traditional methods that generate nitrous oxide. researchgate.netmdpi.com

Other Transition Metals:

Silver (Ag): Silver catalysts, such as silver carbonate, have shown potential in the homogeneous oxidation and cleavage of 1,2-diols under mild conditions. cardiff.ac.uk

Tungsten (W): Tungsten-based catalysts, like WO3, have been investigated for the oxidative cleavage of cyclohexene derivatives to adipic acid. cardiff.ac.uk

Titanium (Ti), Zirconium (Zr), and Cobalt (Co): TiZrCo catalysts have been employed for the aerobic oxidation of cyclohexene, showing high activity and selectivity for the formation of 2-cyclohexen-1-one. mdpi.com

Rhodium (Rh): While not detailed in the provided context for this compound specifically, rhodium is a widely used transition metal in catalysis, particularly for hydrogenation and hydroformylation reactions.

The choice of transition metal and ligand system is crucial for controlling the outcome and selectivity of the catalytic transformation. acs.org

Boron Catalysis

Boron-based catalysts have emerged as powerful tools for the transformation of carboxylic acids, including α,β-unsaturated variants like this compound. These catalysts operate through the unique Lewis acidity of the boron center, which allows for the activation of the carboxylic acid group.

A key application of boron catalysis is the direct nucleophilic activation of carboxylic acids. nih.gov For instance, in the presence of a boron catalyst like BH₃·SMe₂, carboxylic acids can act as enolate equivalents in Mannich-type reactions. nih.govh1.co This method is highly chemoselective for the carboxylic acid group, even in the presence of other carbonyl functionalities like esters or ketones. nih.gov Furthermore, the use of chiral boron catalysts can facilitate highly enantioselective Mannich-type reactions. nih.gov

Boronic acids can catalyze cycloaddition reactions of unsaturated carboxylic acids. nih.gov The mechanism is believed to involve the formation of an acyloxyboronic acid intermediate, which activates the substrate. nih.gov Chiral amine-boronic acid cooperative catalysts have been developed for the enantioselective 1,4-addition of cycloalkanones to α,β-unsaturated carboxylic acids. nih.govresearchgate.net In this system, the boronic acid activates the carboxylic acid, while the chiral amine activates the ketone as a chiral enamine. researchgate.net

Recent studies have also focused on the mild and chemoselective reduction of carboxylic acids promoted by borane (B79455) catalysis. nih.gov These reactions proceed with high selectivity, leaving other functional groups such as ketones, esters, and olefins untouched. nih.gov Mechanistic investigations suggest that the reaction proceeds via "hidden" borane catalysis, where a small amount of in situ generated BH₃ is the key catalytic species. nih.gov

The table below summarizes significant findings in boron-catalyzed reactions of carboxylic acids.

Table 3: Boron-Catalyzed Reactions of Carboxylic Acids

| Catalyst System | Reaction Type | Substrate | Key Features | Product(s) |

| BH₃·SMe₂ | Mannich-Type Reaction | Carboxylic Acids, Imines | Direct nucleophilic activation of the carboxylic acid. nih.gov | β-Amino acids |

| Chiral Boron Catalyst | Enantioselective Mannich-Type Reaction | Carboxylic Acids, Imines | High enantioselectivity. nih.gov | Chiral β-Amino acids |

| Chiral Amine-Boronic Acid | 1,4-Addition | α,β-Unsaturated Carboxylic Acids, Cycloalkanones | Cooperative catalysis activates both substrates. nih.govresearchgate.net | 1,4-Adducts |

| Borane Catalysis | Reduction | Carboxylic Acids | Mild and highly chemoselective. nih.gov | Alcohols |

Green Chemistry Approaches in Catalysis

Green chemistry principles are increasingly being integrated into the catalytic transformations of this compound and related compounds, aiming to develop more sustainable and environmentally friendly synthetic methods.

One approach involves the use of solvent-free or highly concentrated reaction conditions. nih.gov For example, asymmetric ring-opening reactions of epoxides have been successfully conducted under solvent-free conditions, allowing for easy catalyst recovery and reuse. nih.gov Similarly, the use of solid acid catalysts derived from renewable resources, such as peanut shells, has been explored for the esterification of cyclohexene with formic acid. cjcatal.com These catalysts can exhibit higher activity and better reusability than traditional solid acids like HZSM-5. cjcatal.com

The development of metal-free catalytic systems is another key area of green chemistry. Bifunctional organocatalysts containing both diamine and carboxylic acid groups have been used for the synthesis of cyclic carbonates from CO₂ and epoxides. sci-hub.se The carboxylic acid moiety activates the epoxide through hydrogen bonding, while the diamine activates CO₂. sci-hub.se

In the context of asymmetric organocatalysis, efforts are being made to develop greener synthetic routes to the catalysts themselves. nih.gov This includes minimizing the use of protecting groups and employing more efficient, one-pot procedures to reduce the environmental impact, as measured by metrics like the E-factor. nih.gov

The use of environmentally benign oxidants, such as hydrogen peroxide, is a hallmark of green oxidation catalysis. Tungsten oxide hierarchical nanostructures have been shown to be effective catalysts for the oxidation of cyclohexene to adipic acid using hydrogen peroxide, offering a greener alternative to traditional methods. rsc.org

The table below highlights some green chemistry approaches relevant to the catalysis of cyclohexene derivatives.

Table 4: Green Chemistry Approaches in Catalysis

| Green Chemistry Principle | Catalytic System/Reaction | Key Features |

| Use of Renewable Feedstocks | Peanut shell-derived solid acid catalyst for esterification. cjcatal.com | Sustainable catalyst source, good reusability. |

| Solvent-Free Conditions | Asymmetric ring-opening of epoxides. nih.gov | Reduced waste, catalyst recycling. |

| Metal-Free Catalysis | Bifunctional organocatalysts for CO₂ cycloaddition. sci-hub.se | Avoids the use of potentially toxic metals. |

| Atom Economy/Process Efficiency | Greener synthesis of organocatalysts. nih.gov | Minimization of protecting groups and purification steps. |

| Use of Benign Oxidants | Tungsten oxide catalyzed oxidation with H₂O₂. rsc.org | Water is the only byproduct. |

Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the carbon-hydrogen framework of 1-cyclohexene-1-carboxylic acid. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure.

The proton NMR (¹H NMR) spectrum of this compound displays distinct signals that correspond to the different types of protons in the molecule. The acidic proton of the carboxyl group is readily identifiable by its characteristic chemical shift, which typically appears in the downfield region of the spectrum, between 10 and 13 ppm. princeton.edu However, this signal can be absent in deuterated solvents like D₂O due to proton-deuterium exchange. princeton.edu

The olefinic proton (=CH) on the cyclohexene (B86901) ring gives a signal that is shifted further downfield than the aliphatic protons due to the presence of the double bond's pi orbitals. docbrown.info The protons on the carbons adjacent to the double bond and the carboxyl group also exhibit characteristic chemical shifts. The integration of the proton signals provides the ratio of protons in different chemical environments, which for this compound, is consistent with its structural formula. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| Olefinic (=CH) | ~7.1 |

| Allylic (-CH₂) | ~2.2 - 2.3 |

| Aliphatic (-CH₂) | ~1.6 - 1.7 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the this compound molecule. The carboxyl carbon (C=O) is typically observed in the range of 170-185 ppm. princeton.edulibretexts.org The two olefinic carbons of the C=C double bond have distinct chemical shifts, with the carbon attached to the carboxyl group appearing at a different position than the other olefinic carbon. docbrown.info The presence of the pi electron cloud results in a larger chemical shift for the C=C carbons compared to the sp³ hybridized carbons of the ring. docbrown.info The remaining four sp³ hybridized carbon atoms of the cyclohexene ring also give rise to distinct signals. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 170 - 185 |

| Olefinic (C-COOH) | ~138 |

| Olefinic (=CH) | ~129 |

| Allylic (-CH₂) | ~25 - 30 |

| Aliphatic (-CH₂) | ~21 - 22 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

For more complex molecules or for unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed. digitellinc.com Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are valuable in establishing connectivity between protons and carbons. digitellinc.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in identifying the products and intermediates of reactions, such as in the oxidation of cyclohexene. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. researchgate.netjmchemsci.com The NIST Mass Spectrometry Data Center contains reference spectra for this compound that can be used for comparison. nih.govnih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and non-volatile molecules like carboxylic acids. nih.govresearchgate.net It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight. nih.govresearchgate.net The carboxylic acid functionality can be specifically identified through characteristic fragmentation patterns or by the formation of specific adducts, such as [M-H+2Na]⁺. nih.gov ESI-MS can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures containing carboxylic acids. researchgate.net While negative ion mode is conventional for detecting carboxylic acids, positive ion mode can also be utilized, sometimes after derivatization, to enhance sensitivity and selectivity. researchgate.netunl.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an analytical method that identifies functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies. echemi.com The resulting spectrum provides a unique molecular fingerprint, revealing the presence of key chemical bonds.

The IR spectrum of this compound is distinguished by characteristic absorption bands corresponding to its carboxyl functional group.

O-H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers, which causes the hydroxyl (O-H) stretching vibration to appear as a very broad and strong band in the 3300-2500 cm⁻¹ region. orgchemboulder.com This broad absorption often overlaps with the sharper C-H stretching bands. orgchemboulder.com

C=O Stretching: The carbonyl (C=O) stretch gives rise to an intense absorption peak. For saturated carboxylic acids, this peak appears between 1730 and 1700 cm⁻¹. spectroscopyonline.com However, in this compound, the carbonyl group is conjugated with the carbon-carbon double bond of the cyclohexene ring. This conjugation lowers the frequency of the C=O stretching vibration to the 1710-1680 cm⁻¹ range. spectroscopyonline.com

C-O Stretching: The carbon-oxygen (C-O) single bond stretch is also identifiable, typically appearing in the 1320-1210 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H | Stretch | 3300 - 2500 | Very Broad, Strong |

| C=O | Stretch | 1710 - 1680 | Intense, Sharp |

| C-O | Stretch | 1320 - 1210 | Medium to Strong |

| O-H | Bend | 950 - 910 | Broad |

Data compiled from spectroscopic principles for conjugated carboxylic acids. orgchemboulder.comspectroscopyonline.com

Attenuated Total Reflectance (ATR) is a sampling technique used with Fourier-Transform Infrared (FTIR) spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. ijsdr.orgnih.gov It is a non-destructive method particularly suited for surface analysis. nih.gov

Applications of ATR-FTIR are widespread and relevant for the analysis of compounds like this compound. The technique is used to:

Quantify Functional Groups: ATR-FTIR can be employed to determine the concentration of specific functional groups, such as the carboxylic acid group, in complex mixtures. For instance, it has been used to measure organic functional groups in ambient aerosol samples. ucdavis.edu

Analyze Formulations: In the pharmaceutical industry, ATR-FTIR imaging is used to study the distribution of active ingredients and excipients in tablets and to monitor drug release mechanisms. semanticscholar.org

Monitor Reactions: Its ease of use makes it suitable for in-line monitoring of chemical reactions and biopharmaceutical production processes. nih.gov

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides information on molecular structure and is often complementary to IR spectroscopy. nih.gov A key research finding in the Raman analysis of carboxylic acids is the effect of dimerization on the carbonyl frequency. In the liquid or solid state, the strong hydrogen bonding leads to the formation of dimers, which significantly lowers the C=O stretching frequency to below 1670 cm⁻¹. ias.ac.in The presence of a weaker band around 1720 cm⁻¹ can indicate the presence of unassociated, monomeric molecules. ias.ac.in The Raman spectrum for this compound has been recorded using an FT-Raman spectrometer, which would be expected to show these characteristic features. nih.govnih.gov

Elemental Analysis

Elemental analysis is a fundamental process used to determine the mass percentage of each element within a compound, which serves to verify its empirical and molecular formula. The molecular formula for this compound is C₇H₁₀O₂, with a molecular weight of 126.15 g/mol . sigmaaldrich.com Experimental elemental analysis is performed to confirm that the measured percentages of carbon, hydrogen, and oxygen align with the theoretical values calculated from the formula.

Table 3: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 66.63% |

| Hydrogen | H | 7.99% |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a receptor. For derivatives of 1-Cyclohexene-1-carboxylic acid, these studies have been crucial in identifying specific interactions with protein targets.

Detailed docking studies have been performed on compounds containing the this compound moiety, such as the high-affinity HCAR2 agonist MK-6892. nih.gov These studies reveal the precise nature of the interactions within the receptor's orthosteric binding pocket (OBP). The this compound portion of the molecule is critical for anchoring it to the receptor through a combination of polar and non-polar interactions. nih.gov

Key interactions observed include:

Salt Bridge Formation : The carboxylic acid group forms a salt bridge with a positively charged arginine residue (R111) in the binding pocket. nih.gov

Hydrogen Bonding : An additional hydrogen bond is formed between the ligand and the side chain of a tyrosine residue (Y284). nih.gov

Hydrophobic Interactions : The cyclohexene (B86901) ring is enveloped by a cluster of hydrophobic residues, which stabilizes its position in the binding pocket. These residues include Y87, W91, L107, F180, and F277. nih.gov

Binding of the ligand induces conformational changes in the receptor. For instance, to accommodate the carbonyl group of the ligand, a serine residue (S179) in an extracellular loop is displaced by 1.5 Å. nih.gov This detailed understanding of ligand-receptor interactions is fundamental for the rational design of more selective and potent molecules.

Table 1: Key Ligand-Receptor Interactions for the this compound Moiety in HCAR2

| Interaction Type | Ligand Group | Receptor Residue | Reference |

|---|---|---|---|

| Salt Bridge | Carboxylic Acid | Arginine (R111) | nih.gov |

| Hydrogen Bond | Carboxylic Acid | Tyrosine (Y284) | nih.gov |

| Hydrophobic | Cyclohexene Ring | Tyrosine (Y87) | nih.gov |

| Hydrophobic | Cyclohexene Ring | Tryptophan (W91) | nih.gov |

| Hydrophobic | Cyclohexene Ring | Leucine (L107) | nih.gov |

| Hydrophobic | Cyclohexene Ring | Phenylalanine (F180) | nih.gov |

| Hydrophobic | Cyclohexene Ring | Phenylalanine (F277) | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic structure, reactivity, and conformational stability of molecules. These methods are applied to predict molecular properties that are difficult to measure experimentally.

Quantum calculations can predict the reactivity and biological interactions of this compound by analyzing its electronic properties. The interactions identified in docking studies can be validated by examining their energetic favorability. For example, site-directed mutagenesis studies have confirmed the importance of residues predicted by computational models. The replacement of Arginine (R111) with alanine (B10760859) (R111A) was shown to significantly decrease the potency of Gi protein activation, which is consistent with the disruption of the crucial salt bridge interaction predicted by the model. nih.gov Similarly, mutating a key hydrophobic contact (F180A) also markedly reduced receptor activation, highlighting the importance of these non-polar interactions in ligand recognition and subsequent biological response. nih.gov

The conformational flexibility of the cyclohexene ring is a key determinant of a molecule's shape and its ability to bind to a receptor. Unlike cyclohexane (B81311), which famously adopts chair and boat conformations, the presence of a C=C double bond in this compound introduces significant constraints. The sp²-hybridized carbons (C1 and C2) and the atoms attached to them lie in a plane, preventing the ring from adopting a true chair conformation.

Cheminformatics and Database Analysis

Cheminformatics involves the use of computational tools to analyze chemical data from large databases. This compound is well-documented across numerous chemical and biological databases, which aggregate its properties, identifiers, and literature references. nih.govfishersci.ca

Analysis of these databases provides standardized information crucial for research, regulatory, and commercial purposes. The compound is indexed with a unique CAS Registry Number (636-82-8) and is structurally defined by standard identifiers like InChI and SMILES strings. nih.govnist.gov Databases such as PubChem, ChEBI (CHEBI:29565), and the NIST Chemistry WebBook provide curated data on its physical and chemical properties. nih.govnist.gov It has also been reported in the LOTUS natural products database, noting its occurrence in Alicyclobacillus acidocaldarius. nih.gov This aggregated information is foundational for computational studies, enabling researchers to build models and perform large-scale data analysis.

Table 2: Chemical Identifiers and Computed Descriptors for this compound

| Identifier/Descriptor | Value | Source Database/Reference |

|---|---|---|

| IUPAC Name | cyclohex-1-ene-1-carboxylic acid | nih.gov |

| CAS Number | 636-82-8 | nist.gov |

| Molecular Formula | C₇H₁₀O₂ | nist.gov |

| Molecular Weight | 126.15 g/mol | sigmaaldrich.com |

| InChI Key | NMEZJSDUZQOPFE-UHFFFAOYSA-N | nist.gov |

| SMILES | C1CCC(=CC1)C(=O)O | nih.gov |

| ChEBI ID | CHEBI:29565 | nih.gov |

| PubChem CID | 69470 | nih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Niacin |

| Serine |

| Arginine |

| Tyrosine |

| Tryptophan |

| Leucine |

| Phenylalanine |

| Alanine |

Applications and Biological Activities of 1 Cyclohexene 1 Carboxylic Acid Derivatives

Pharmacological and Medicinal Chemistry Applications

The inherent structural features of the 1-cyclohexene-1-carboxylic acid moiety allow for a wide range of chemical modifications, leading to derivatives with potent and varied biological effects.

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory properties. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process, catalyzing the production of prostaglandins (B1171923) (PGs). nih.gov While both enzymes are involved in inflammation, COX-2 is often the primary target for anti-inflammatory drugs due to its upregulation at inflammatory sites. nih.govresearchgate.net

New amidrazone derivatives incorporating the cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory potential. nih.gov For instance, certain derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov In studies involving mitogen-stimulated peripheral blood mononuclear cells (PBMCs), one such derivative, compound 2f , strongly inhibited TNF-α secretion by approximately 66–81% across various concentrations. nih.gov Another derivative, 2b , significantly reduced the release of TNF-α, IL-6, and the anti-inflammatory cytokine IL-10 at a high dose. nih.gov

The anti-inflammatory activity of these derivatives is often compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). nih.govresearchgate.net Some synthesized compounds have shown anti-inflammatory potency comparable to or even exceeding that of the reference drugs in animal models of inflammation. mdpi.com The mechanism of action for many of these derivatives involves the inhibition of COX enzymes, with some showing selectivity for COX-2. mdpi.comnih.gov

| Compound | Target | Effect | Reference |

| Amidrazone derivative 2f | TNF-α | 66-81% inhibition of secretion | nih.gov |

| Amidrazone derivative 2b | TNF-α, IL-6, IL-10 | Significant reduction in cytokine release | nih.gov |

| Polyhydroxylated amide of dexketoprofen | COX-2 | Selective inhibition | mdpi.com |

Antiproliferative and Antitumor Activity

The cyclohexene (B86901) moiety is a structural component of various natural and synthetic compounds with demonstrated antiproliferative and antitumor activities. nih.govresearchgate.net Derivatives of this compound have been a focus of research in the development of new anticancer agents. researchgate.netjocpr.com

Several studies have highlighted the potential of these derivatives against various cancer cell lines. For example, newly synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown antiproliferative activity, with some compounds being more effective than ibuprofen at similar concentrations. nih.gov The presence of a double bond in the cyclohexene ring appears to enhance this activity compared to their saturated cyclohexane (B81311) counterparts. nih.gov

Specifically, a derivative of zeylenone, a natural polyoxygenated cyclohexene, named cyclohexene oxide CA, has shown anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest. nih.gov Other research has focused on synthesizing new cyclohexenone derivatives containing a 2-phenyl indole (B1671886) moiety, with the aim of improving antitumor activity. researchgate.net A series of cycloalkanecarboxamide-containing sulfonate and sulfamate (B1201201) derivatives were also prepared and tested for their antiproliferative activity against a panel of 60 cancer cell lines. nih.gov One compound, possessing a cyclohexyl and p-(tert-butyl)benzenesulfonate moiety, exhibited broad-spectrum anticancer activity. nih.gov

The mechanism of action for the antiproliferative effects of these derivatives can vary. Some induce apoptosis (programmed cell death) by activating caspases, while others interfere with cell cycle progression. nih.govnih.gov

| Derivative Type | Activity | Mechanism of Action | Reference |

| Amidrazone derivatives | Antiproliferative | Enhanced by cyclohexene double bond | nih.gov |

| Cyclohexene oxide CA | Anti-glioblastoma | G0/G1 phase arrest | nih.gov |

| Cycloalkanecarboxamide derivatives | Broad-spectrum anticancer | Apoptosis induction | nih.gov |

| Cyclohexenone derivatives with 2-phenyl indole | Antitumor | Not specified | researchgate.net |

Antimicrobial and Antibacterial Properties

Derivatives of this compound have also been investigated for their antimicrobial and antibacterial properties. nih.gov The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria.

In a study of new amidrazone derivatives, their antimicrobial activity was evaluated against a range of bacterial and fungal strains, including Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, Klebsiella pneumoniae, and Candida albicans. nih.gov The minimal inhibitory concentration (MIC) values were determined to assess their potency. nih.gov

For instance, compound 2c from this series demonstrated bacteriostatic activity against S. aureus and M. smegmatis. nih.gov Another derivative, 2b , selectively inhibited the growth of Y. enterocolitica. nih.gov The structure of the derivative, including the substituents on the amidrazone moiety, was found to influence the antimicrobial spectrum and activity. nih.gov Other studies have also explored the synthesis of various heterocyclic derivatives from carboxylic acids and evaluated their antibacterial and antifungal activities, with some showing promising results against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. uobaghdad.edu.iq

| Compound/Derivative | Target Organism | Activity | Reference |

| Amidrazone derivative 2c | Staphylococcus aureus, Mycobacterium smegmatis | Bacteriostatic | nih.gov |

| Amidrazone derivative 2b | Yersinia enterocolitica | Selective growth inhibition (MIC = 64 µg/mL) | nih.gov |

| Various heterocyclic derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Antibacterial and antifungal | uobaghdad.edu.iq |

Antiseptic and Antinociceptive Effects

Certain derivatives of cyclohexene carboxylic acid have shown potential for antiseptic and antinociceptive (pain-relieving) effects. nih.gov While research in this specific area is less extensive compared to anti-inflammatory and anticancer studies, the observed biological activities suggest a broader therapeutic potential for this class of compounds. nih.gov The antinociceptive effects are often linked to the anti-inflammatory properties of the compounds, as inflammation is a major contributor to pain. nih.gov

Inhibitory Activities (e.g., Osteoclastogenesis Inhibition)

The diverse biological activities of this compound derivatives extend to various inhibitory functions. For example, some derivatives have been investigated as inhibitors of specific enzymes or cellular processes.

One area of interest is the inhibition of osteoclastogenesis, the process of bone resorption by osteoclasts. Excessive osteoclast activity can lead to bone diseases like osteoporosis. While direct studies on this compound derivatives for osteoclastogenesis inhibition are not extensively detailed in the provided context, the general class of carboxylic acid derivatives has been explored for a wide range of enzyme inhibitory activities. For instance, analogs of crambescin B carboxylic acid have been synthesized and shown to have inhibitory activities against voltage-gated sodium channels. elsevierpure.com This highlights the potential for this chemical scaffold to be adapted to target various biological pathways.

Drug Development Lead Compounds

A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. nih.gov this compound and its derivatives represent a promising class of lead compounds for drug discovery. nih.gov

The structural versatility of the cyclohexene ring and the carboxylic acid group allows for the synthesis of large libraries of compounds with diverse physicochemical properties and biological activities. nih.govresearchgate.net Researchers can modify the core structure to optimize potency, selectivity, and pharmacokinetic profiles. For example, the synthesis of various analogs and the study of their structure-activity relationships (SAR) help in identifying the key structural features responsible for their biological effects. nih.gov This information is crucial for the rational design of new and more effective drugs for a variety of diseases, including inflammatory disorders, cancer, and infectious diseases. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing compounds with desired biological activities. For derivatives of this compound, these studies have elucidated the critical roles of specific structural features, including the double bond and various substituents, as well as the influence of stereochemistry on their biological interactions.

Influence of Substituents and Double Bond on Biological Activity

Research into new amidrazone derivatives incorporating the this compound moiety has provided significant insights into how chemical modifications affect their biological effects. mdpi.com The presence of the double bond within the cyclohexene ring is a key determinant of the antiproliferative activity of these compounds. mdpi.com Studies comparing cyclohexene derivatives to their saturated cyclohexane counterparts showed that the double bond enhanced antiproliferative effects in certain derivatives. mdpi.com Specifically, the presence of a double bond in the cyclohex-1-ene ring was found to augment the antiproliferative activity. mdpi.com

The nature and position of substituents on the derivative molecules also play a critical role. For antiproliferative activity, a 2-pyridyl substituent at the R¹ position is considered crucial. mdpi.com This effect can be further enhanced by the presence of 4-nitrophenyl or 4-methylphenyl groups at the R² position. mdpi.com In terms of anti-inflammatory properties, particularly the inhibition of cytokines like TNF-α, IL-6, and IL-10, the presence of two pyridyl substituents at both R¹ and R² positions was found to be most effective. mdpi.com Conversely, saturation of the cyclohexane ring generally leads to an enhanced inhibitory effect on TNF-α levels. mdpi.com

For antimicrobial activity, a 2-pyridyl substituent at the R¹ position is vital for antibacterial effects. mdpi.com The introduction of a 4-CH₃-phenyl substituent at the R² position is beneficial for improving both antitubercular and general antibacterial activity, whereas a 4-nitrophenyl group at the same position is detrimental to antimicrobial effects. mdpi.com

Table 1: Influence of Structural Modifications on Biological Activity of this compound Amidrazone Derivatives

| Biological Activity | Favorable Structural Feature(s) |

|---|

| Antiproliferative | - Double bond in the cyclohex-1-ene ring mdpi.com

Stereochemistry and Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as it affects how they interact with their biological targets. nih.gov For derivatives of this compound, the spatial arrangement of atoms can lead to significant differences in efficacy. In a study of nature-inspired 3-Br-acivicin isomers, which contain a modified cyclohexene ring, only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This suggests that the biological activity is highly dependent on a specific stereochemical configuration, likely due to stereoselective uptake by transport systems. nih.gov

Molecular modeling studies have helped to illuminate the structural and stereochemical requirements for effective interaction with biological targets. nih.gov For example, in the case of inhibitors of human ornithine aminotransferase (hOAT), a key enzyme in hepatocellular carcinoma, fluorine-substituted cyclohexene analogues were designed and synthesized, leading to the identification of selective time-dependent inhibitors. researchgate.net The precise stereochemistry of these molecules is critical for their ability to form covalent adducts with key amino acid residues in the enzyme's active site, such as Lys292. researchgate.net This highlights that for a biological interaction to occur effectively, leading to enzyme inactivation, the inhibitor's three-dimensional structure must be complementary to the target's binding site. nih.govresearchgate.net

Role in Biosynthesis and Metabolic Pathways

This compound has been identified as a key intermediate in the anaerobic metabolism of certain aromatic compounds by microorganisms. fishersci.cathermofisher.comsigmaaldrich.com It plays a role in the anaerobic decomposition of benzoic acid by methanogenic consortia. fishersci.cathermofisher.comsigmaaldrich.com

In the iron-reducing bacterium Geobacter metallireducens, a specific metabolic pathway for the degradation of cyclohexane carboxylic acid (CHC) has been identified. nih.gov This pathway involves the initial activation of CHC to its coenzyme A (CoA) derivative, cyclohexanoyl-CoA (CHCoA). nih.gov This is followed by a dehydrogenation step to yield cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA), which is the CoA ester of this compound. nih.gov This intermediate is then further dehydrogenated in a subsequent step. nih.gov The enzymes responsible for the first two steps, a CoA transferase and a CHCoA dehydrogenase, have been purified and characterized, and their gene expression is highly induced during growth on CHC. nih.gov This metabolic route connects the breakdown of alicyclic compounds to the broader pathways of aromatic compound degradation in anaerobic bacteria. nih.gov The compound has also been reported in the bacterium Alicyclobacillus acidocaldarius. nih.gov

Industrial and Chemical Applications

Beyond its biological roles, this compound serves as a valuable building block in synthetic chemistry, finding use as an intermediate in the creation of complex molecules and as a precursor for pharmaceutically active compounds.

Intermediate in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. fishersci.cathermofisher.com Its structure, featuring both a carboxylic acid group and a reactive carbon-carbon double bond within a cyclic framework, allows for a variety of chemical transformations. This makes it a useful starting point for constructing more complex molecular architectures. For instance, the cyclohexene moiety is a key feature in the synthesis of madangamine alkaloids, a family of architecturally complex and biologically active natural products. mdpi.com In synthetic strategies targeting these alkaloids, the double bond of a cyclohexene-derived intermediate is exploited for intramolecular reactions to form key heterocyclic ring systems. mdpi.com 3-Cyclohexene-1-carboxylic acid, a related isomer, is also used as a reactive organic compound and an acid catalyst in certain synthetic applications. biosynth.com

Precursor for Active Pharmaceutical Ingredients (APIs)

The carboxylic acid function is present in a significant percentage of all commercialized pharmaceuticals. wiley-vch.de Derivatives of cyclohexene carboxylic acid serve as important precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). google.comcabidigitallibrary.org For example, racemic 3-cyclohexene-1-carboxylic acid is used as the starting material for the industrial production of optically active (S)-3-cyclohexene-1-carboxylic acid. google.com This chiral intermediate is a key building block for a compound that exhibits inhibitory effects on activated blood coagulation factor X (FXa), making it a useful agent for the prevention and treatment of thrombotic diseases. google.com The synthesis of APIs often involves multiple steps where intermediates like this compound provide the core scaffold that is subsequently modified to achieve the final, biologically active molecule. beilstein-journals.orgnih.gov

Use in Agrochemicals and Fine Chemicals

This compound and its derivatives serve as versatile building blocks in the synthesis of agrochemicals and fine chemicals. Their unique structural features allow for the creation of a wide range of molecules with diverse biological and chemical properties. Industries utilize these compounds as intermediates in the production of herbicides, insecticides, and other valuable chemical products. nus.edu.sg

In the realm of agrochemicals, derivatives of cyclohexene carboxylic acid have been investigated for their potential as active ingredients in crop protection products. For instance, certain cyclohexandione carboxylic acid derivatives have been included in compositions developed as biocides, pesticides, and herbicides. google.com The core structure of this compound can be modified to produce compounds with specific biological activities.

One significant area of application is in the development of fungicides. Carboxylic acid amides, a class of compounds that can be derived from this compound, are recognized as an important group of fungicides used in agriculture. researchgate.net Research into novel carboxylic acid amides has shown promising results against various plant pathogens. For example, a study on newly synthesized aromatic carboxylic acid amides revealed that several compounds exhibited significant in vitro antifungal activity against a range of phytopathogenic fungi. mdpi.com

The research highlighted specific derivatives with potent and, in some cases, broad-spectrum antifungal properties. The findings from this study are summarized in the table below, showcasing the inhibition rates of selected compounds against various fungi.

Table 1: In Vitro Antifungal Activity of Selected Carboxylic Acid Amide Derivatives (at 50 µg·mL⁻¹)

| Compound | Colletotrichum orbiculare | Rhizoctonia solani | Pythium aphanidermatum | Botrytis cinerea |

|---|---|---|---|---|

| 1c | 60.43% | 75.19% | 74.14% | 79.27% |

| 1h | - | 67.75% | - | - |

| 3c | - | - | - | - |

| 3e | - | 69.08% | - | - |

Data sourced from a study on the antifungal activity of novel carboxylic acid amides. mdpi.com

Further investigation into the most effective compounds from the initial screening revealed their potency in terms of EC₅₀ values, which represent the concentration required to inhibit 50% of fungal growth.

Table 2: EC₅₀ Values (µg·mL⁻¹) of Potent Antifungal Carboxylic Acid Amide Derivatives

| Compound | Pythium aphanidermatum | Rhizoctonia solani |

|---|---|---|

| 1c | 19.95 | 17.99 |

| 3c | 16.75 | 19.19 |

Data sourced from a study on the antifungal activity of novel carboxylic acid amides. mdpi.com

Beyond direct use as active ingredients, this compound is a key intermediate in the synthesis of other fine chemicals. camachem.com It can be used to produce a variety of other cyclohexene derivatives, such as cyclohexene hydroperoxide, cyclohexenol (B1201834), cyclohexenone, and cyclohexene oxide, which in turn are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. nus.edu.sg The versatility of the cyclohexene ring and the carboxylic acid group allows for a wide range of chemical transformations, making it a valuable starting material in organic synthesis. mdpi.com

The synthesis of complex molecules often relies on the availability of such versatile intermediates. For example, the related compound 3-cyclohexene-1-carboxylic acid is produced through a Diels-Alder reaction and can be subsequently hydrogenated to yield cyclohexanecarboxylic acid, a precursor for other industrial chemicals. google.com This highlights the role of cyclohexene carboxylic acids as foundational molecules in multi-step synthetic processes within the fine chemical industry.

Q & A

Q. What are the common synthetic routes for 1-Cyclohexene-1-carboxylic acid in laboratory settings?

Methodological Answer: this compound is typically synthesized via acid-catalyzed dehydration of cyclohexane carboxylic acid derivatives. A standard protocol involves:

- Step 1 : Reacting cyclohexanol with a strong acid catalyst (e.g., H₂SO₄) under controlled heating (80–100°C) to form cyclohexene.

- Step 2 : Carboxylation via Kolbe-Schmitt reaction using CO₂ under high pressure (5–10 atm) and alkaline conditions (e.g., NaOH) to introduce the carboxylic acid group.

- Purification : Distillation under reduced pressure (20–30 mmHg) yields >95% purity. Ice/water baths are critical during collection to minimize volatility losses .

Q. How can researchers purify this compound effectively after synthesis?

Methodological Answer: Post-synthesis purification involves:

- Recrystallization : Dissolve the crude product in hot ethanol (60–70°C) and slowly cool to −20°C to precipitate crystals.

- Chromatography : Use silica gel column chromatography with a hexane/ethyl acetate (7:3 v/v) mobile phase to isolate the compound.

- Purity Verification : Monitor via TLC (Rf ≈ 0.4 in hexane:EtOAc 7:3) and confirm by melting point (mp 78–80°C) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Advanced Research Questions

Q. What role does this compound play in microbial anaerobic degradation pathways?

Methodological Answer: In methanogenic consortia, this compound is a key intermediate in benzoic acid degradation. The pathway involves:

- Step 1 : Benzoate activation via ATP-dependent ligases to form benzoyl-CoA.

- Step 2 : Ring reduction by benzoyl-CoA reductase, yielding cyclohex-1-ene-carboxyl-CoA.

- Step 3 : Hydrolysis to this compound, followed by β-oxidation to aliphatic compounds (e.g., acetate).

Data Contradiction : 3-Cyclohexene-1-carboxylic acid inhibits this pathway by competitively binding to reductase enzymes, necessitating careful substrate specificity studies .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer: Conflicting data on enzyme inhibition (e.g., cyclooxygenase) arise from:

- Isomerism : Positional isomers (e.g., 3- vs. 1-cyclohexene derivatives) exhibit divergent binding affinities.

- Experimental Design : Use enantiomerically pure samples (e.g., (4R)-4-(1-methylethenyl) derivatives) to avoid confounding results .

- Validation : Cross-validate via enzyme kinetics (Km/Vmax) and X-ray crystallography to confirm active-site interactions .

Q. What are the challenges in detecting this compound in complex biological matrices?

Methodological Answer: Key challenges and solutions:

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids/proteins.

- Low Abundance : Employ derivatization (e.g., methyl ester formation) to enhance GC-MS sensitivity (LOD: 0.1 ng/mL) .

- Isomer Discrimination : Utilize chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers .

Data Contradiction Analysis

Example : reports this compound as a stable intermediate in benzoate degradation, while notes instability under aerobic conditions.

Resolution : Anaerobic environments stabilize the compound by preventing radical-mediated oxidation. Researchers should replicate conditions (e.g., <0.1 ppm O₂) during metabolic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.